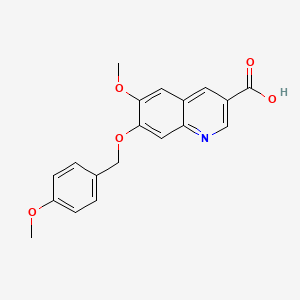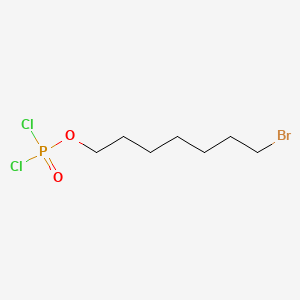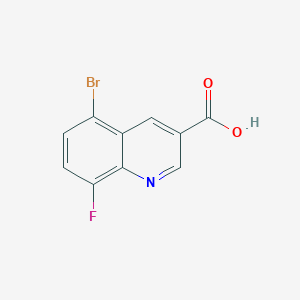![molecular formula C13H13ClN2O2 B13697863 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. The compound has a molecular formula of C13H13ClN2O2 and a molecular weight of 264.71 g/mol . Pyridazinone derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .
準備方法
The synthesis of 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds . One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The reaction conditions often include the use of solvents such as dichloromethane and methanol, with the compound having a melting point of 191-193°C .
化学反応の分析
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridazinone ring or the chloropropoxyphenyl group .
科学的研究の応用
In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, pyridazinone derivatives have shown a wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These compounds are also used in the development of new drugs and agrochemicals .
作用機序
The mechanism of action of 6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways within the body. Pyridazinone derivatives are known to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides . By inhibiting PDE activity, these compounds can modulate various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation . The specific molecular targets and pathways involved may vary depending on the particular derivative and its pharmacological activity .
類似化合物との比較
6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one is unique among pyridazinone derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include other pyridazinone derivatives such as zardaverine, emorfazone, pyridaben, and norflurazon . These compounds share the pyridazinone core structure but differ in their substituents and pharmacological activities. For example, zardaverine is a potent bronchodilator and PDE inhibitor, while emorfazone is an anti-inflammatory agent . The unique combination of the chloropropoxyphenyl group and the pyridazinone ring in this compound contributes to its distinct pharmacological profile .
特性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
3-[4-(3-chloropropoxy)phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H13ClN2O2/c14-8-1-9-18-11-4-2-10(3-5-11)12-6-7-13(17)16-15-12/h2-7H,1,8-9H2,(H,16,17) |
InChIキー |
SEXVHBKDFWMWJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
![6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)
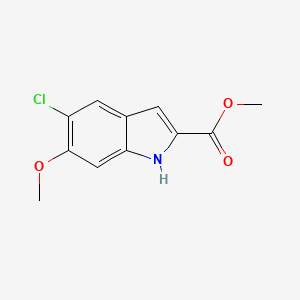

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
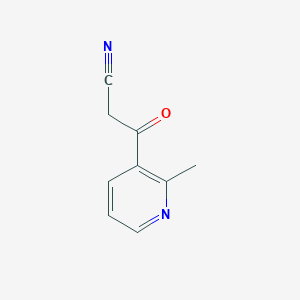
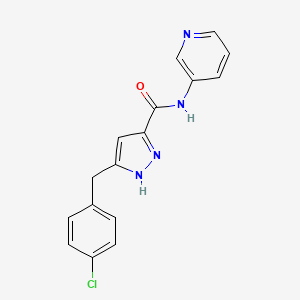
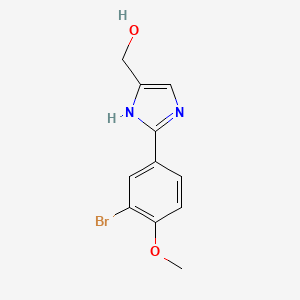

![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
